Isononyl acetate

Vue d'ensemble

Description

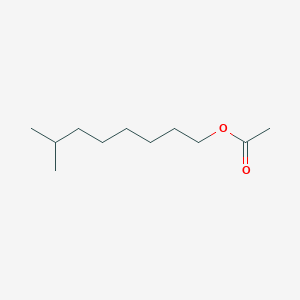

Isononyl acetate is an organic compound with the molecular formula C11H22O2. It is a clear, colorless liquid with a sweet, ester-like odor. This compound is commonly used in the fragrance industry due to its pleasant scent and is also found in various personal care products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isononyl acetate can be synthesized through the esterification of isononyl alcohol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or paratoluenesulfonic acid to speed up the process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting isononyl alcohol with acetic acid in the presence of a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted alcohol and acid. This method is efficient and yields a high purity product suitable for use in fragrances and other applications .

Analyse Des Réactions Chimiques

Types of Reactions: Isononyl acetate, being an ester, undergoes several types of chemical reactions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isononyl alcohol and acetic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Reduction: this compound can be reduced to isononyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

Hydrolysis: Isononyl alcohol and acetic acid.

Transesterification: A different ester and alcohol.

Reduction: Isononyl alcohol.

Applications De Recherche Scientifique

Isononyl acetate has a wide range of applications in scientific research:

Microorganism Behavior Studies: It is used to study the behavior of microorganisms under feast/famine conditions, particularly in wastewater treatment processes.

Isotopic Tracing in Vivo Studies: It serves as an isotopic tracer for determining plasma tracer enrichment and plasma acetate content in vivo studies.

Acetic Acid Recovery: The compound aids in the recovery of acetic acid from dilute solutions in petrochemical and fine chemical industries.

Production of Branched Medium Chain Fatty Acids: this compound is employed in bioprocesses for producing branched medium chain fatty acids, converting organic residues into biobased chemicals.

Role in Honey Bee Alarm Pheromone: It is a component of the alarm pheromone in the sting apparatus of honey bees.

Biochemical Production: The compound can be used as a sole carbon source for biochemical production, extending the applicability of acetate as a carbon source.

Mécanisme D'action

As an ester, isononyl acetate exerts its effects primarily through its interactions with various enzymes and receptors in biological systems. The ester group can be hydrolyzed by esterases, releasing isononyl alcohol and acetic acid. These products can then participate in various metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context in which this compound is used .

Comparaison Avec Des Composés Similaires

Isononyl isononanoate: This compound is also an ester and is used in personal care products for its emollient properties.

Geranyl acetate: Another ester used in fragrances and flavorings, known for its pleasant floral scent.

Citronellyl acetate: Used in perfumes and insect repellents, it has a sweet, citrus-like odor.

Uniqueness of Isononyl Acetate: this compound is unique due to its specific combination of a long, branched alkyl chain and an ester functional group. This structure imparts a distinct odor profile and makes it particularly useful in the fragrance industry. Additionally, its applications in scientific research, such as isotopic tracing and biochemical production, highlight its versatility and importance in various fields.

Activité Biologique

Isononyl acetate (CAS # 40379-24-6) is an ester commonly used in perfumery and flavoring. Its biological activity has been a subject of research, particularly regarding its safety and potential toxicological effects. This article explores the biological activity of this compound, including its mutagenic and clastogenic properties, potential antimicrobial effects, and relevant case studies.

This compound is a branched-chain fatty acid ester that can undergo various chemical reactions typical of esters, such as hydrolysis and transesterification. These reactions can yield isononanol and acetic acid, with the potential for low toxicity at appropriate concentrations.

Mutagenicity and Clastogenicity

A significant aspect of this compound's biological activity is its evaluation for mutagenicity and clastogenicity:

- Mutagenicity : In a bacterial reverse mutation assay (Ames test), this compound was tested using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2uvrA. The results indicated no increase in revertant colonies at any concentration up to 5000 μg/plate, suggesting that this compound is not mutagenic under the tested conditions .

- Clastogenicity : An in vitro micronucleus test was conducted using human peripheral blood lymphocytes. This compound did not induce binucleated cells with micronuclei at concentrations up to 500 μg/mL, indicating it is non-clastogenic .

Subchronic Toxicity

A subchronic toxicity study involving Sprague Dawley rats assessed the effects of oral administration of this compound over 13 weeks. The study reported no significant treatment-related effects on mortality, behavior, or motor activity. However, adaptive histopathological changes were noted in the liver and thyroid of female rats at mid- and high-dose levels . The No Observed Adverse Effect Level (NOAEL) was determined to be 400 mg/kg/day for males and 40 mg/kg/day for females.

Clinical Observations

In clinical settings, there have been instances where exposure to various esters has led to adverse health outcomes. For instance, a case series documented patients with altered mental status following exposure to certain aromatic compounds; however, these findings are not directly linked to this compound but highlight the need for caution with ester compounds in general .

Summary of Findings

| Property | Finding |

|---|---|

| Mutagenicity | Non-mutagenic in Ames test |

| Clastogenicity | Non-clastogenic in micronucleus test |

| Subchronic Toxicity | NOAEL: 400 mg/kg/day (males), 40 mg/kg/day (females) |

| Antimicrobial Activity | Limited evidence; requires further research |

Propriétés

IUPAC Name |

7-methyloctyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-13-11(3)12/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSJTXAZFHYHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Record name | ISONONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041577 | |

| Record name | Acetic acid, isononyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isononyl acetate appears as a clear colorless liquid with a sweet ester odor. Less dense than water. Vapors heavier than air. Eye contact may cause irritation. Frequent or prolonged skin contact may cause irritation and dermatitis. Vapors irritate the eyes and respiratory tract and may cause headaches and dizziness. Vapors are anesthetic and may have other central nervous system effects. Vapors may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system may cause bronchopneumonia or pulmonary edema. | |

| Record name | ISONONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

40379-24-6 | |

| Record name | ISONONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, isononyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040379246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, isononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, isononyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONONYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Z59LRU9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.